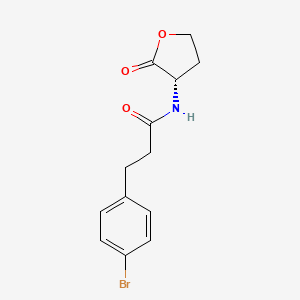![molecular formula C12H6F4O B12830049 2,3',4',6-Tetrafluoro-[1,1'-biphenyl]-4-ol](/img/structure/B12830049.png)
2,3',4',6-Tetrafluoro-[1,1'-biphenyl]-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3’,4’,6-Tetrafluoro-[1,1’-biphenyl]-4-ol is an organic compound belonging to the class of biphenyls and derivatives. These compounds are characterized by two benzene rings linked together by a carbon-carbon bond. The presence of fluorine atoms in the structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3’,4’,6-Tetrafluoro-[1,1’-biphenyl]-4-ol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations to ensure consistent product quality .
化学反応の分析
Types of Reactions
2,3’,4’,6-Tetrafluoro-[1,1’-biphenyl]-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different biphenyl derivatives.
Substitution: Fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions include various substituted biphenyls, ketones, aldehydes, and other derivatives depending on the specific reaction conditions and reagents used .
科学的研究の応用
2,3’,4’,6-Tetrafluoro-[1,1’-biphenyl]-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials, including liquid crystals and polymers
作用機序
The mechanism of action of 2,3’,4’,6-Tetrafluoro-[1,1’-biphenyl]-4-ol involves its interaction with various molecular targets. The presence of fluorine atoms enhances its ability to form strong interactions with proteins and other biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
2,3’,4’,5’-Tetrafluoro-[1,1’-biphenyl]-4-yl-2,6-difluoro-4-(5-propyl-1,3-dioxan-2-yl) benzoate (DIO): Exhibits similar structural features but with additional functional groups, leading to different physical and chemical properties.
2,2’,3,3’,5,5’,6,6’-Octafluoro-[1,1’-biphenyl]-4,4’-dicarboxylic acid: Another fluorinated biphenyl derivative with distinct applications and properties.
Uniqueness
2,3’,4’,6-Tetrafluoro-[1,1’-biphenyl]-4-ol is unique due to its specific arrangement of fluorine atoms and hydroxyl group, which imparts distinct reactivity and interaction profiles compared to other similar compounds. This uniqueness makes it valuable for specialized applications in research and industry .
特性
分子式 |
C12H6F4O |
|---|---|
分子量 |
242.17 g/mol |
IUPAC名 |
4-(3,4-difluorophenyl)-3,5-difluorophenol |
InChI |
InChI=1S/C12H6F4O/c13-8-2-1-6(3-9(8)14)12-10(15)4-7(17)5-11(12)16/h1-5,17H |
InChIキー |
WSNMJADKKSNILM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C2=C(C=C(C=C2F)O)F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![(1R,6S,8R)-3-Azabicyclo[4.2.0]octane-8-carboxylic acid](/img/structure/B12830031.png)

